1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one
Description
1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one is a heterocyclic compound that features a piperidinone ring fused with an oxadiazole ring
Properties
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-11-6-2-1-5-10(11)14-16-12(20-17-14)9-18-8-4-3-7-13(18)19/h1-2,5-6H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZKGMYGRFYYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2=NC(=NO2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with an appropriate nitrile under acidic conditions.
Coupling with piperidinone: The oxadiazole intermediate is then coupled with piperidin-2-one using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the oxadiazole ring to a more saturated form.
Substitution: Halogenation reactions can introduce additional functional groups onto the aromatic ring, using reagents like bromine or chlorine under controlled conditions.
Scientific Research Applications
1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one can be compared with other similar compounds such as:
1-[[3-(2-Chlorophenyl)-1,2,4-triazol-5-yl]methyl]piperidin-2-one: This compound has a triazole ring instead of an oxadiazole ring, which may result in different biological activities and chemical reactivity.
1-[[3-(2-Chlorophenyl)-1,3,4-oxadiazol-5-yl]methyl]piperidin-2-one: The position of the nitrogen atoms in the oxadiazole ring differs, potentially leading to variations in its interaction with molecular targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
